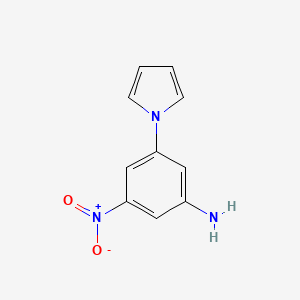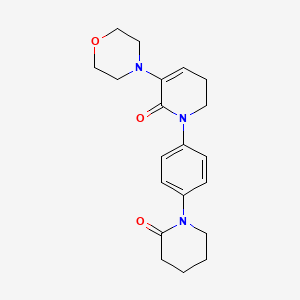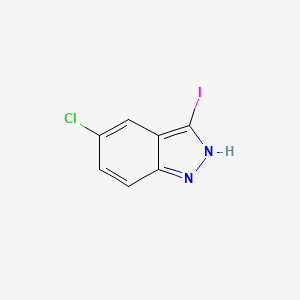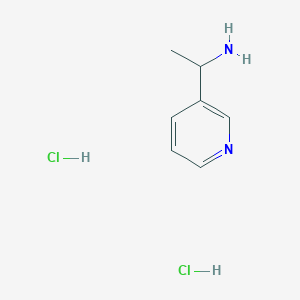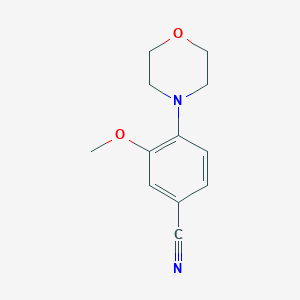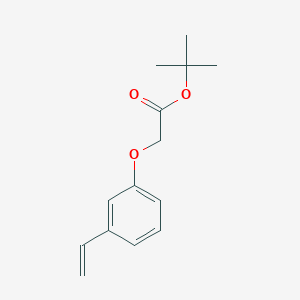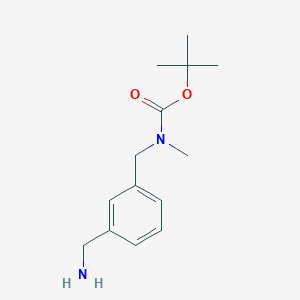
tert-Butyl 3-(aminomethyl)benzyl(methyl)carbamate
Descripción general
Descripción
“tert-Butyl 3-(aminomethyl)benzyl(methyl)carbamate” is a chemical compound with the molecular formula C14H22N2O2 . It is also known by other names such as “tert-Butyl N- [3- (aminomethyl)benzyl]carbamate” and “tert-Butyl N- { [3- (Aminomethyl)Phenyl]Methyl}Carbamate” among others .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One common method involves the use of a palladium-catalyzed cross-coupling reaction . Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-6-11(8-12)9-15/h5-8H,9-10,15H2,1-4H3 . The compound has a molecular weight of 250.34 g/mol .
Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also participate in a copper-catalyzed cross-coupling reaction with amines .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 222.28 g/mol . It has a density of 1.1±0.1 g/cm^3, a boiling point of 386.0±25.0 °C at 760 mmHg, and a flash point of 187.3±23.2 °C .
Aplicaciones Científicas De Investigación
Environmental Impacts and Decomposition
tert-Butyl 3-(aminomethyl)benzyl(methyl)carbamate, commonly associated with Methyl tert-butyl ether (MTBE), is primarily known for its role in environmental chemistry, specifically concerning its impact on air and water quality, as well as its decomposition processes:
Decomposition in Cold Plasma Reactors : MTBE, a component associated with this compound, when treated in cold plasma reactors, can be decomposed efficiently. The application of radiofrequency plasma reactors has been demonstrated as a feasible method for decomposing and converting MTBE into simpler forms like methane, ethylene, and ethyne, thus reducing its environmental impact (Hsieh et al., 2011).
Environmental Fate and Behavior : The environmental fate of MTBE has been extensively studied, revealing that it can dissolve in large amounts when in contact with water, highlighting its significant solubility. This property, along with weak sorption to subsurface solids and resistance to biodegradation in groundwater, underscores its potential for environmental persistence and mobility, thus necessitating effective management strategies (Squillace et al., 1997).
Pervaporation in Fuel Additive Purification : The pervaporation process, a membrane technology, is particularly noted for its high selectivity in separating organic mixtures. It's utilized for purifying MTBE, often produced with excess methanol to enhance yield. The technology focuses on obtaining pure MTBE, a challenge due to the azeotropic nature of the methanol/MTBE mixture. Polymers like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, along with mixed matrix membranes, are highlighted for their efficiency in this separation process, marking a significant application in refining fuel additives (Pulyalina et al., 2020).
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), which include compounds like tert-butyl-4-methylphenol, have shown their widespread presence in various environments and their detection in human tissues. These antioxidants, utilized in numerous products to inhibit oxidation, have raised concerns due to their persistence and potential toxicity, thus driving research towards understanding their environmental behavior, human exposure, and possible health implications (Liu & Mabury, 2020).
Adsorption Studies for Environmental Remediation : The widespread use of MTBE has led to its presence in the environment, particularly as a water pollutant. Adsorption methods have been a focal point in studies aiming to remove MTBE from aqueous solutions. Different adsorbents like activated carbon, minerals, and composites have been analyzed for their efficacy in eliminating MTBE, highlighting the importance of understanding these materials' interactions with MTBE for effective environmental remediation (Vakili et al., 2017).
Safety and Hazards
While specific safety and hazard information for “tert-Butyl 3-(aminomethyl)benzyl(methyl)carbamate” is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Análisis Bioquímico
Biochemical Properties
Tert-Butyl 3-(aminomethyl)benzyl(methyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling cascades that influence transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable when stored under inert gas at low temperatures. Prolonged exposure to light or high temperatures can result in degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and function noted over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cell death and organ damage. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of many compounds. These interactions can affect the metabolic flux, leading to changes in the levels of metabolites. Additionally, this compound can influence the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of certain amino acid sequences can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, post-translational modifications such as phosphorylation can affect the localization and function of this compound within cells .
Propiedades
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)phenyl]methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-6-11(8-12)9-15/h5-8H,9-10,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWMUHXPUGRFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655785 | |
| Record name | tert-Butyl {[3-(aminomethyl)phenyl]methyl}methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-64-3 | |
| Record name | tert-Butyl {[3-(aminomethyl)phenyl]methyl}methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 954238-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
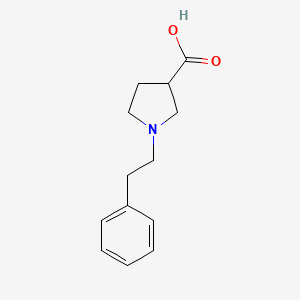
![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)


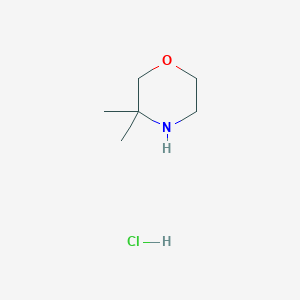

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)
